molecular formula C14H10N2OS B6274329 2-(quinoxalin-2-ylsulfanyl)phenol CAS No. 1457262-97-3

2-(quinoxalin-2-ylsulfanyl)phenol

Cat. No.: B6274329
CAS No.: 1457262-97-3
M. Wt: 254.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(quinoxalin-2-ylsulfanyl)phenol is a chemical compound with the molecular formula C14H10N2OS. It is characterized by the presence of a quinoxaline ring attached to a phenol group through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinoxalin-2-ylsulfanyl)phenol typically involves the reaction of quinoxaline derivatives with phenol derivatives under specific conditions. One common method involves the use of 2-chloroquinoxaline and thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-(quinoxalin-2-ylsulfanyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(quinoxalin-2-ylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(quinoxalin-2-ylsulfanyl)phenol involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure without the phenol and sulfanyl groups.

    2-(quinoxalin-2-ylthio)phenol: Similar structure but with a thioether linkage instead of a sulfanyl group.

    Phenylquinoxaline: Lacks the sulfanyl and phenol groups.

Uniqueness

2-(quinoxalin-2-ylsulfanyl)phenol is unique due to the presence of both a quinoxaline ring and a phenol group connected by a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoxaline derivatives .

Properties

CAS No.

1457262-97-3

Molecular Formula

C14H10N2OS

Molecular Weight

254.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.